molecular formula C17H22N2O3 B11088246 5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one

5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one

Cat. No.: B11088246
M. Wt: 302.37 g/mol
InChI Key: QDTNKSOCHLXVCE-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholin-4-ylamino group, and a cyclohex-2-en-1-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclohex-2-en-1-one Core: This step involves the cyclization of a suitable precursor, often through an aldol condensation reaction.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative is reacted with the cyclohex-2-en-1-one core.

    Attachment of the Morpholin-4-ylamino Group: This step typically involves nucleophilic substitution, where a morpholine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohex-2-en-1-one core to a cyclohexanol derivative.

    Substitution: The methoxyphenyl and morpholin-4-ylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-3-(piperidin-4-ylamino)cyclohex-2-en-1-one
  • 5-(3-Methoxyphenyl)-3-(pyrrolidin-4-ylamino)cyclohex-2-en-1-one
  • 5-(3-Methoxyphenyl)-3-(azepan-4-ylamino)cyclohex-2-en-1-one

Uniqueness

5-(3-Methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one is unique due to the presence of the morpholin-4-ylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-(morpholin-4-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C17H22N2O3/c1-21-17-4-2-3-13(11-17)14-9-15(12-16(20)10-14)18-19-5-7-22-8-6-19/h2-4,11-12,14,18H,5-10H2,1H3

InChI Key

QDTNKSOCHLXVCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=CC(=O)C2)NN3CCOCC3

Origin of Product

United States

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